REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:9].Cl.O.O.[C:13](O)(=[O:17])[C:14](O)=[O:15].[OH-].[Na+]>>[CH3:9][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:2]=1[NH:1][C:13](=[O:17])[C:14](=[O:15])[NH:8]2 |f:2.3.4,5.6|
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Name
|
|
Quantity
|
0.498 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1N)C
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Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.52 g
|
Type
|
reactant
|
Smiles
|
O.O.C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
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reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
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25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The resulting deep purple solution was refluxed for 13 h
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Duration
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13 h
|
Type
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CUSTOM
|
Details
|
to give a purple suspension
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water (5 mL)
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Type
|
CUSTOM
|
Details
|
dried in vacuo (0.1 mm Hg)
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Type
|
CUSTOM
|
Details
|
to give a purple powder
|
Type
|
CUSTOM
|
Details
|
giving a brown solution, which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
resulting in a tan suspension
|
Type
|
FILTRATION
|
Details
|
Filtration of the suspension
|
Type
|
WASH
|
Details
|
washing of the filter cake with water (5 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2NC(C(NC2=CC=C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 551 mg | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 768.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |